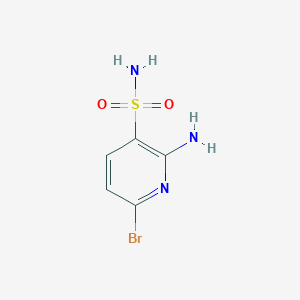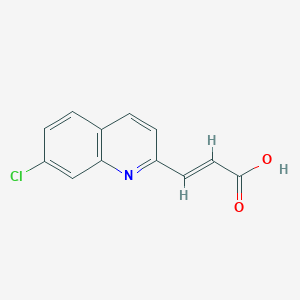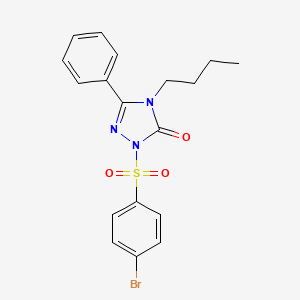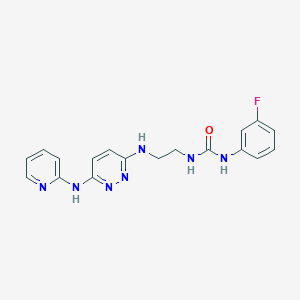
3-chloro-N-cyclopropylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-N-cyclopropylbenzamide is a chemical compound with the linear formula C10H10ClNO . It is used in pharmaceutical testing .
Synthesis Analysis
The synthesis of compounds similar to this compound has been reported in the literature. For instance, a five-step substitution reaction was used to synthesize 2-Chloro-N-cyclopropyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide . Another synthesis involved the reaction of 3-choloro-4-methylaniline and 2-(3-nitrophenyl)-4H-benzo-[1,3]oxazin-4-one .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by various methods including MS, 1H NMR, 13C NMR, and FT-IR spectroscopy . The single crystal structure was determined by X-ray diffraction and conformational analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include substitution reactions . The cyclopropyl carbon in N-cyclopropylbenzamide is sp2-hybridized, which plays an important role in making the benzamide NH a stronger hydrogen bond donor and reducing metabolism .Wissenschaftliche Forschungsanwendungen
Ring-Opening Dichlorination Reactions
- Application : 3-Chloro-N-cyclopropylbenzamide, through its structural analogs, participates in ring-opening 1,3-dichlorination reactions using iodobenzene dichloride. This process yields products with chlorine atoms positioned adjacent to donor and acceptor groups, highlighting its versatility in chemical synthesis (Garve, Barkawitz, Jones, & Werz, 2014).
Study of Solid State Structures
- Application : Compounds structurally similar to this compound have been studied in both solution and solid states using NMR spectroscopy and theoretical calculations. These studies contribute to understanding the molecular structure and stability of such compounds (Sanz, Claramunt, Alkorta, Sánchez-Sanz, & Elguero, 2012).
Molecular Structure and Intermolecular Interactions
- Application : Research on analogs of this compound focuses on their molecular structure and the influence of intermolecular interactions like dimerization and crystal packing. This research is crucial for understanding the rotational conformation of aromatic rings and their chemical reactivity (Karabulut, Namli, Kurtaran, Yıldırım, & Leszczynski, 2014).
Computational Studies on Cyclopropylmethoxy Carbenes
- Application : Computational studies have been conducted on cyclopropylmethoxy carbenes, closely related to this compound. These studies investigate the CO elimination reaction and the effects of substitution on the electronic and energetic properties of the conversion process, offering insights into reaction mechanisms and molecular dynamics (Sohrabi, Sabzyan, & Kiasadegh, 2013).
Synthesis of Chlorantraniliprole
- Application : The synthesis of chlorantraniliprole, a derivative of this compound, is a significant application in the chemical industry. The synthesis process involves a series of reactions including esterification, reduction, chlorination, and aminolysis, highlighting the compound's role in complex chemical synthesis (Yi-fen, Ai-xia, & Yafei, 2010).
Characterization of Heavier Cyclopropylidenes
- Application : Heavier cyclopropylidenes, which are structurally related to this compound, have been synthesized and characterized. These studies are crucial for understanding the properties of cyclopropylidene intermediates in chemical reactions (Jana, Omlor, Huch, Rzepa, & Scheschkewitz, 2014).
Structure-Activity Relationship of Derivatives
- Application : Research on the structure-activity relationship of derivatives of this compound contributes to the development of new potential agents, particularly in the field of cancer research. This includes testing against various human cancer cells and analysis of molecular properties (Tang, Acuña, Fernandes, Chettiar, Li, & de Blanco, 2017).
Novel Derivatives and Antibacterial Activity
- Application : Novel chloro-substituted derivatives of this compound have been designed and synthesized. These derivatives are tested for their antibacterial activity, demonstrating the compound's potential in developing new antimicrobial agents (Ienascu, Cata, Stefanut, Popescu, Rusu, Sfirloaga, Ursu, Mosoarca, Dabici, Danciu, & Muntean, 2022).
Eigenschaften
IUPAC Name |
3-chloro-N-cyclopropylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO/c11-8-3-1-2-7(6-8)10(13)12-9-4-5-9/h1-3,6,9H,4-5H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVRCUSXYDRRGSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B2598231.png)
![3-({[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-ethoxyphenyl)pyridazine](/img/structure/B2598233.png)
![[3-Methyl-4-(morpholine-4-carbonyl)piperazin-1-yl]-morpholin-4-ylmethanone](/img/structure/B2598234.png)
![2-[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetic Acid](/img/structure/B2598235.png)

![4'-Chlorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2598240.png)
![2-[2-(4-methoxyphenyl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B2598241.png)
![[(E)-[4-(difluoromethoxy)phenyl]methylideneamino]urea](/img/structure/B2598242.png)
![N-(4-fluorophenyl)-1-[3-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2598243.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,3-dimethylbutanamide](/img/structure/B2598245.png)
